molecular formula C9H7ClN2O2 B3024805 3-(3-Chlorophenyl)imidazolidine-2,4-dione CAS No. 42351-76-8

3-(3-Chlorophenyl)imidazolidine-2,4-dione

Cat. No.: B3024805
CAS No.: 42351-76-8
M. Wt: 210.62 g/mol
InChI Key: MNKDIKHHWCYCOJ-UHFFFAOYSA-N
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Description

3-(3-Chlorophenyl)imidazolidine-2,4-dione is a useful research compound. Its molecular formula is C9H7ClN2O2 and its molecular weight is 210.62 g/mol. The purity is usually 95%.
The exact mass of the compound 3-(3-Chlorophenyl)imidazolidine-2,4-dione is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 143334. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3-(3-Chlorophenyl)imidazolidine-2,4-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(3-Chlorophenyl)imidazolidine-2,4-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(3-chlorophenyl)imidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2O2/c10-6-2-1-3-7(4-6)12-8(13)5-11-9(12)14/h1-4H,5H2,(H,11,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNKDIKHHWCYCOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N(C(=O)N1)C2=CC(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70301430
Record name 3-(3-chlorophenyl)imidazolidine-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70301430
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42351-76-8
Record name NSC143334
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=143334
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-(3-chlorophenyl)imidazolidine-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70301430
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the identification, synthesis, and application profile of 3-(3-Chlorophenyl)hydantoin . This document is structured to resolve common isomer ambiguities found in chemical databases and provides validated protocols for research and development.

CAS Registry Number Resolution & Chemical Identity [1]

Core Identification

The primary challenge in working with N-substituted hydantoins is the ambiguity between N1, N3, and C5 substitutions. For 3-(3-Chlorophenyl)hydantoin , the phenyl group is attached specifically to the nitrogen at position 3 of the imidazolidine ring.

Parameter Technical Specification
Primary CAS Number 42351-76-8
IUPAC Name 3-(3-Chlorophenyl)imidazolidine-2,4-dione
Molecular Formula C₉H₇ClN₂O₂
Molecular Weight 210.62 g/mol
SMILES Clc1cccc(N2CC(=O)NC2=O)c1
Isomer Distinction Distinct from: [1][2][3][4][5]• 1-(3-Chlorophenyl)hydantoin (CAS 676476-00-9)[1]• 5-(3-Chlorophenyl)hydantoin (CAS 52093-64-0)[1]• 3-(4-Chlorophenyl)hydantoin (CAS 79988-59-3)
Structural Analysis & Isomerism

The biological activity of hydantoins is strictly governed by the substitution pattern. The N3-substituted variants are chemically distinct from the anticonvulsant class (typically C5-substituted like Phenytoin) and are more closely related to dicarboximide fungicides (e.g., Iprodione).

Figure 1: Structural Logic of N-Substituted Hydantoins

HydantoinStructure Core Hydantoin Core (Imidazolidine-2,4-dione) N3_Sub N3-Substitution (Target Compound) Core->N3_Sub Substituent on N3 C5_Sub C5-Substitution (Phenytoin Class) Core->C5_Sub Substituent on C5 N1_Sub N1-Substitution (Less Common) Core->N1_Sub Substituent on N1 Target 3-(3-Chlorophenyl)hydantoin CAS: 42351-76-8 N3_Sub->Target 3-Chlorophenyl Group

Caption: Structural differentiation of hydantoin derivatives based on substitution site. The N3-position is critical for specific agrochemical activities.

Synthesis Protocol: The Isocyanate Route

The most reliable method for synthesizing 3-substituted hydantoins without contaminating N1 or C5 isomers is the reaction of an aryl isocyanate with a glycine derivative, followed by acid-catalyzed cyclization.[1]

Mechanism of Action
  • Nucleophilic Attack: The amine of the glycine ester attacks the electrophilic carbon of the isocyanate.

  • Urea Formation: An intermediate ureido ester is formed.

  • Cyclization: Under acidic conditions, the urea nitrogen attacks the ester carbonyl, closing the ring to form the hydantoin.

Experimental Workflow

Reagents:

  • 3-Chlorophenyl isocyanate (1.0 eq)[1]

  • Glycine ethyl ester hydrochloride (1.1 eq)

  • Triethylamine (TEA) (1.2 eq)

  • Dichloromethane (DCM) [Solvent A]

  • Hydrochloric acid (6M HCl) [Cyclization Agent]

  • Ethanol [Solvent B]

Step-by-Step Protocol:

  • Preparation of Glycine Free Base:

    • Suspend Glycine ethyl ester HCl (10 mmol) in DCM (20 mL).

    • Add TEA (12 mmol) dropwise at 0°C. Stir for 15 min to liberate the free amine.

  • Urea Formation:

    • Add 3-Chlorophenyl isocyanate (10 mmol) dropwise to the solution at 0°C.

    • Allow the mixture to warm to room temperature (RT) and stir for 4 hours.

    • Checkpoint: Monitor by TLC (Hexane:EtOAc 1:1). The isocyanate spot should disappear.

    • Evaporate solvent to yield the crude ureido intermediate (Ethyl N-[(3-chlorophenyl)carbamoyl]glycinate).[1]

  • Cyclization:

    • Redissolve the crude intermediate in Ethanol (15 mL).

    • Add 6M HCl (10 mL).

    • Reflux at 80°C for 2-3 hours.

    • Observation: A precipitate often forms as the hydantoin ring closes and becomes less soluble.

  • Isolation:

    • Cool the reaction mixture to 4°C.

    • Filter the solid precipitate.[6]

    • Wash with cold water (2x 10 mL) and cold ethanol (1x 5 mL).

    • Recrystallize from Ethanol/Water if necessary.

Figure 2: Synthesis Pathway Visualization

SynthesisPathway R1 3-Chlorophenyl Isocyanate Step1 Nucleophilic Addition (DCM, TEA, 0°C -> RT) R1->Step1 R2 Glycine Ethyl Ester R2->Step1 Inter Ureido Intermediate (Open Chain) Step2 Acid Cyclization (EtOH, HCl, Reflux) Inter->Step2 Step1->Inter Prod 3-(3-Chlorophenyl)hydantoin (Solid Precipitate) Step2->Prod

Caption: Step-wise synthesis via the isocyanate-glycine route, ensuring regioselectivity at the N3 position.

Applications & Biological Context

While C5-substituted hydantoins (like Phenytoin) are renowned anticonvulsants, N3-aryl hydantoins occupy a different niche in chemical biology and agrochemistry.[1]

Agrochemical Intermediates

The 3-(3,5-dichlorophenyl)hydantoin structure is the core scaffold for dicarboximide fungicides such as Iprodione .[1] The 3-(3-chlorophenyl) analog serves as:

  • Structure-Activity Relationship (SAR) Probe: Used to test the efficacy of mono-chloro vs. di-chloro substitution in fungal resistance models.[1]

  • Herbicidal Precursors: N-aryl hydantoins are metabolic precursors to N-aryl glycine derivatives, which possess herbicidal activity against broadleaf weeds.[1]

Pharmaceutical Screening
  • Anticonvulsant Potential: Although less potent than C5-analogs, N3-substituted hydantoins are screened for anticonvulsant activity via the maximal electroshock seizure (MES) test.[1]

  • Aldose Reductase Inhibition: Some N3-substituted hydantoins function as inhibitors of aldose reductase, a target for treating diabetic complications (neuropathy/retinopathy).

References
  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 775021 (Related Isomer 1-(4-chlorophenyl)). Retrieved from [Link]

  • Ware, G. W. (1983). Pesticides: Theory and Application. W.H. Freeman. (Context on Dicarboximide Fungicide Chemistry).
  • Lopez, C. A., et al. (2010). "Regioselective synthesis of N3-substituted hydantoins." Journal of Organic Chemistry.

Sources

Structural Analysis of N3-Aryl Hydantoins: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, Medicinal Chemists, and Structural Biologists.[1] Scope: Synthesis regiocontrol, spectroscopic validation (NMR/IR), and solid-state conformational analysis. Focus: N3-aryl hydantoins and thiohydantoins (e.g., Enzalutamide).[1][2]

Executive Summary: The N3-Aryl Scaffold

The N3-aryl hydantoin (imidazolidine-2,4-dione) scaffold is a privileged structure in medicinal chemistry, most notably serving as the pharmacophore for next-generation androgen receptor (AR) antagonists like Nilutamide and Enzalutamide (Xtandi).[2]

Structural analysis of this moiety is non-trivial due to:

  • Regioisomerism: Distinguishing N1-aryl vs. N3-aryl substitution during synthesis.

  • Tautomeric Ambiguity: Potential for lactam-lactim tautomerism in unsubstituted precursors.[1]

  • Conformational Dynamics: The critical "twist angle" between the hydantoin ring and the N3-aryl group, which dictates biological efficacy.

This guide provides a self-validating analytical workflow to confirm structural integrity and regiochemistry.

Synthetic Logic & Regiocontrol

The primary challenge in accessing N3-aryl hydantoins is controlling regioselectivity between the N1 and N3 nitrogen atoms. N3 is generally more acidic (pKa ~9.[1][2]1) than N1, but steric hindrance at C5 can invert reactivity.[1]

The "Self-Validating" Synthesis Pathways

To ensure N3-regiochemistry, one must choose between de novo cyclization or direct functionalization.[1]

  • Bucherer-Bergs Reaction (Thermodynamic Control):

    • Mechanism:[1] Condensation of a ketone/aldehyde, KCN, and ammonium carbonate.

    • Outcome: Yields the 5,5-disubstituted hydantoin with free N1 and N3 positions.[1] Subsequent N3-arylation requires specific catalysis.[1][2]

  • Chan-Lam Coupling (Direct N3-Arylation):

    • Protocol: Copper(II)-catalyzed oxidative coupling of N-H heterocycles with aryl boronic acids.[1][2]

    • Selectivity: Highly selective for N3 due to the lower pKa and copper coordination preference, provided N1 is either sterically hindered (by C5 substituents) or protected.

  • Isothiocyanate Cyclization (Thiohydantoins):

    • Mechanism:[1][3] Reaction of an amino ester with an aryl isothiocyanate.[1]

    • Regiocontrol: The aryl group is introduced before ring closure, guaranteeing the N3 position. This is the industrial route for Enzalutamide.[1]

Visualization: Synthesis Decision Matrix[1]

SynthesisWorkflow Start Target: N3-Aryl Hydantoin Isothiocyanate Route A: Isothiocyanate (Pre-installed Aryl) Start->Isothiocyanate If Thiohydantoin Bucherer Route B: Bucherer-Bergs (Free Hydantoin) Start->Bucherer If Hydantoin ReactionA React Amino Ester + Ar-NCS (Cyclization) Isothiocyanate->ReactionA ReactionB Chan-Lam Coupling (Cu(OAc)2, Ar-B(OH)2) Bucherer->ReactionB ResultA Guaranteed N3-Aryl (Thiohydantoin) ReactionA->ResultA ResultB N3-Selective Product (Requires NMR Validation) ReactionB->ResultB

Figure 1: Decision matrix for regioselective synthesis of N3-aryl hydantoins.

Spectroscopic Characterization

Once synthesized, the structure must be validated spectroscopically. The distinction between N1 and N3 substitution is subtle but definitive using a combination of IR and NMR.

Infrared (IR) Spectroscopy: The "Doublet" Signature

Hydantoins exhibit a characteristic doublet in the carbonyl region (


) due to vibrational coupling of the C2 and C4 carbonyls.[2]
BandFrequency (

)
AssignmentIntensity
High Freq

Symmetric Stretch (C2=O dominant)Weak/Medium
Low Freq

Asymmetric Stretch (C4=O dominant)Strong

Critical Deviation (Thiohydantoins): In Enzalutamide (2-thiohydantoin), the C2=O is replaced by C2=S.[2]

  • Result: The doublet disappears.

  • Observation: A single strong band at

    
     (C4=O) and a new, lower frequency band at 
    
    
    
    (C=S).[2] This is a rapid "Go/No-Go" check for thio-analogues.
NMR Spectroscopy: The Regiochemistry Check

The most reliable method to distinguish N1 vs. N3 substitution is


 NMR and 2D HMBC.[2]
  • 
    H NMR: 
    
    • N3-H: Typically appears at

      
       (broad singlet).[1][2] Its absence confirms substitution.[1]
      
    • N1-H: If C5 is disubstituted (e.g., dimethyl), N1-H appears at

      
      .[2]
      
  • 
    C NMR (Chemical Shifts): 
    
    • C2 (Urea-like):

      
      .[1][2]
      
    • C4 (Amide-like):

      
      .[1][2]
      
    • C2=S (Thiohydantoin):

      
       (Distinctive downfield shift).[2]
      
  • HMBC (Heteronuclear Multiple Bond Correlation):

    • N3-Aryl Confirmation: Look for correlations from C5-methyl protons (if present).

    • Path: H(C5-Me)

      
       C5 
      
      
      
      C4.[1][2]
    • Differentiation: N1-alkylation often causes a significant upfield shift in C2 compared to N3-alkylation.[1][2]

Visualization: Spectroscopic Logic Flow[1]

SpectroscopyTree Sample Purified Sample IR_Check Step 1: IR Spectrum Sample->IR_Check Doublet Doublet (1780/1720) = Hydantoin IR_Check->Doublet Singlet Singlet (1760) + C=S = Thiohydantoin IR_Check->Singlet NMR_Check Step 2: 13C NMR C2_Shift C2 Signal Check NMR_Check->C2_Shift Doublet->NMR_Check Singlet->NMR_Check C2_O ~155 ppm (C=O) C2_Shift->C2_O C2_S ~180 ppm (C=S) C2_Shift->C2_S

Figure 2: Spectroscopic decision tree for validating hydantoin vs. thiohydantoin scaffolds.

Solid-State & Conformational Analysis

In the context of drug development (e.g., AR antagonists), the 3D conformation is as critical as the chemical connectivity.

The "Propeller" Twist

For N3-aryl hydantoins to function as AR antagonists, the aryl ring cannot be coplanar with the hydantoin ring. Steric repulsion between the carbonyls (C2/C4) and the aryl ortho-substituents forces a twist.[2]

  • Twist Angle: Typically

    
    .[1][2]
    
  • Mechanism: This orthogonality prevents the receptor's Helix 12 from folding into the agonist conformation, thereby blocking transcriptional activation.

X-Ray Crystallography Metrics

Key parameters to extract from .cif files for validation:

  • Bond Lengths:

    • 
      : 
      
      
      
      (Typical carbonyl).[2]
    • 
      : 
      
      
      
      (Thiohydantoin - significantly longer).[2]
    • 
      : 
      
      
      
      (Indicates single bond character, limited conjugation due to twist).[2]
  • Planarity: The hydantoin ring itself is usually planar (RMSD < 0.05 \AA), but the N3-aryl bond vector is tilted.

Case Study: Enzalutamide

In Enzalutamide, the bulky dimethyl group at C5 and the C2=S thiocarbonyl create a rigid, specific 3D volume.

  • Structure: 4-{3-[4-cyano-3-(trifluoromethyl)phenyl]-5,5-dimethyl-4-oxo-2-thioxoimidazolidin-1-yl}-2-fluoro-N-methylbenzamide.[1][2][4]

  • Analysis: The C2=S is a weaker hydrogen bond acceptor than C2=O, altering the solvation profile and lipophilicity (LogP ~3.0), which is crucial for blood-brain barrier penetration in treating CNS-metastatic prostate cancer.

Experimental Protocols

Protocol A: General N3-Arylation via Chan-Lam Coupling[1][2]
  • Reagents: Hydantoin derivative (1.0 equiv), Aryl boronic acid (2.0 equiv), Cu(OAc)

    
     (1.0 equiv), Pyridine (2.0 equiv).[2]
    
  • Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane (DCE).[1][2]

  • Conditions: Stir open to air (O

    
     balloon preferred) at room temperature for 24-48h. Molecular sieves (4\AA) are recommended to scavenge water.[1][2]
    
  • Workup: Filter through Celite, wash with NH

    
    OH (to remove Cu salts), and purify via silica flash chromatography.
    
Protocol B: Thiohydantoin Cyclization (Enzalutamide-style)[2]
  • Reagents: Amino ester hydrochloride (1.0 equiv), Aryl isothiocyanate (1.1 equiv), Triethylamine (2.5 equiv).[2]

  • Solvent: Ethanol or Toluene (reflux).[1][2]

  • Conditions: Reflux for 2-4 hours. Acid hydrolysis (HCl/MeOH) may be required if the intermediate thiourea does not cyclize spontaneously.[2]

  • Validation: Check for disappearance of ester peaks in

    
    H NMR and appearance of C=S peak (~180 ppm) in 
    
    
    
    C NMR.

References

  • Synthesis & Regioselectivity

    • Recent Advances in the Synthesis of Hydantoins: The State of the Art of a Valuable Scaffold. Chemical Reviews (2020).[1][2] [2]

  • Spectroscopic Data (IR/NMR)

    • Revisiting structural, vibrational, and photochemical data of matrix-isolated simple hydantoins. AIP Publishing (2024).[1][2]

    • Unambiguous structural characterization of hydantoin reaction products using 2D HMBC NMR spectroscopy. Magnetic Resonance in Chemistry (2007).[1][2][5][6]

  • Enzalutamide Structure & Crystallography

    • Crystal Forms of Enzalutamide and a Crystal Engineering Route to Drug Purification.[1] Crystal Growth & Design (2018).[1][2] [2]

    • Design, synthesis and evaluation of novel enzalutamide analogues. NIH / PMC (2021).[1][2]

Sources

Technical Guide: Solubility Profiling of 3-(3-Chlorophenyl)hydantoin

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Solubility of 3-(3-Chlorophenyl)hydantoin in Water vs. DMSO Content Type: Technical Guide / Whitepaper Author Persona: Senior Application Scientist

Mechanisms, Protocols, and Assay Implications[1]

Executive Summary

In drug discovery and agrochemical development, 3-(3-Chlorophenyl)hydantoin (CAS 20846-91-7) represents a classic "brick dust" challenge: a crystalline solid with high lattice energy, significant lipophilicity, and poor aqueous solubility. While Dimethyl Sulfoxide (DMSO) is the universal solvent for stock preparation, the stark solubility contrast between DMSO (>50 mg/mL) and water (<0.1 mg/mL) creates a critical risk of compound precipitation ("crashing out") during biological assays.

This guide analyzes the thermodynamic drivers of this solubility differential and provides validated protocols for quantifying solubility, ensuring that stock solutions translate into reliable biological data.

Physicochemical Profile & Solubility Drivers

To understand why this molecule behaves differently in water versus DMSO, we must look at the competition between Crystal Lattice Energy (holding the solid together) and Solvation Energy (pulling the molecules apart).

Structural Determinants

The molecule consists of a hydantoin scaffold substituted at the N3 position with a 3-chlorophenyl ring.

PropertyValue (Approx.)Implication
Molecular Weight ~210.6 g/mol Small molecule, rigid scaffold.
LogP (Oct/Water) ~2.0 – 2.5Moderately lipophilic; prefers non-polar environments.
H-Bond Donors 1 (N1-H)The imide N1-H is a weak acid (pKa ~8-9).
H-Bond Acceptors 2 (C=O)Carbonyl oxygens can accept H-bonds.[1]
The Solvation Mechanism

The solubility difference is not merely "like dissolves like"; it is a thermodynamic trade-off between enthalpy (


) and entropy (

).
  • In Water (The Hydrophobic Effect): The 3-chlorophenyl ring is hydrophobic. When dissolved, water molecules must form a highly ordered "cage" (clathrate-like structure) around this phenyl ring to maintain their own hydrogen-bonding network. This ordering reduces entropy (

    
    ), making dissolution thermodynamically unfavorable (
    
    
    
    ).
  • In DMSO (Enthalpic Stabilization): DMSO is a polar aprotic solvent. It lacks the hydrogen bond donor network of water, so it does not suffer the same entropic penalty. Crucially, the sulfoxide oxygen of DMSO is a potent H-bond acceptor, forming a strong interaction with the N1-H of the hydantoin. Simultaneously, the methyl groups of DMSO interact favorably with the chlorophenyl ring via van der Waals forces.

Visualization: Solvation Dynamics

The following diagram illustrates the molecular interactions driving this solubility contrast.

SolvationMechanism cluster_Water Aqueous Environment (Poor Solubility) cluster_DMSO DMSO Environment (High Solubility) Solute 3-(3-Chlorophenyl)hydantoin (Solid Lattice) Water_Mech Mechanism: Hydrophobic Effect Solute->Water_Mech Dilution DMSO_Mech Mechanism: Dipole-Dipole & H-Bond Acceptance Solute->DMSO_Mech Dissolution Water_Outcome Outcome: High Entropic Penalty Precipitation Water_Mech->Water_Outcome Water forms ordered cage around Phenyl ring DMSO_Outcome Outcome: Stable Solvation Shell High Concentration DMSO_Mech->DMSO_Outcome DMSO Oxygen binds N1-H Methyls solvate Phenyl

Figure 1: Mechanistic comparison of solvation penalties in water vs. stabilization in DMSO.

Experimental Protocols

Accurate solubility data is required to prevent "false negatives" in screening (where the compound is inactive simply because it precipitated). Two distinct methods are used: Kinetic (for screening speed) and Thermodynamic (for data precision).[2][3]

Method A: Kinetic Solubility (High Throughput)

Use this to determine the risk of precipitation when diluting a DMSO stock into assay media.

Principle: Measures the concentration at which a compound precipitates from a DMSO stock solution when added to an aqueous buffer.[2][3]

Protocol:

  • Stock Prep: Prepare a 10 mM stock of 3-(3-Chlorophenyl)hydantoin in 100% DMSO. Ensure it is visually clear.

  • Dosing: Aliquot aqueous buffer (e.g., PBS pH 7.4) into a 96-well plate.

  • Spiking: Add the DMSO stock to the buffer to reach target concentrations (e.g., 1, 10, 50, 100 µM), keeping final DMSO < 2%.

  • Incubation: Shake for 2 hours at room temperature.

  • Detection: Measure turbidity using a nephelometer or UV absorbance (compared to a solvent blank). A spike in absorbance indicates precipitation.

Method B: Thermodynamic Solubility (Gold Standard)

Use this to determine the absolute maximum solubility of the crystalline solid in a specific solvent.

Principle: Saturation of a solvent with solid compound until equilibrium is reached.

Protocol:

  • Excess Addition: Weigh ~2 mg of solid 3-(3-Chlorophenyl)hydantoin into a glass vial.

  • Solvent Addition: Add 1 mL of the target solvent (Water or Buffer).

  • Equilibration: Cap tightly and shake (or stir) for 24–48 hours at 25°C.

    • Critical Step: If the solution becomes clear, add more solid until a visible suspension persists.

  • Separation: Filter the suspension through a 0.45 µm PVDF filter (low binding) or centrifuge at 10,000 x g for 10 minutes.

  • Quantification: Analyze the supernatant via HPLC-UV against a standard curve prepared in DMSO.

Workflow Visualization

SolubilityProtocol Start Start: Solid 3-(3-Chlorophenyl)hydantoin Decision Select Method Start->Decision Kinetic Kinetic Solubility (Assay Mimicry) Decision->Kinetic Thermo Thermodynamic Solubility (True Equilibrium) Decision->Thermo StepK1 Dissolve in DMSO (10mM) Kinetic->StepK1 StepK2 Spike into PBS Buffer StepK1->StepK2 StepK3 Measure Turbidity (Nephelometry) StepK2->StepK3 ResultK Result: Precipitation Limit StepK3->ResultK StepT1 Add Excess Solid to Buffer Thermo->StepT1 StepT2 Shake 24-48 Hours StepT1->StepT2 StepT3 Filter / Centrifuge StepT2->StepT3 StepT4 HPLC-UV Analysis StepT3->StepT4 ResultT Result: Saturation Concentration StepT4->ResultT

Figure 2: Decision tree for selecting Kinetic vs. Thermodynamic solubility workflows.

Implications for Biological Assays[1][5]

The solubility profile of 3-(3-Chlorophenyl)hydantoin dictates strict handling procedures.

The "Crash-Out" Phenomenon

Researchers often assume that if a compound is soluble in the DMSO stock, it will remain soluble upon dilution. This is false.

  • Scenario: You have a 10 mM stock in DMSO. You dilute 1:1000 into cell culture media to get 10 µM.

  • Risk: The final solvent is 99.9% water. If the intrinsic water solubility is < 10 µM (~2 µg/mL), the compound will precipitate immediately.

  • Consequence: The cells are exposed to perhaps only 1 µM of dissolved drug, while 9 µM exists as micro-crystals. This leads to underestimated potency (IC50 shift).

Mitigation Strategies
  • Determine Kinetic Solubility First: Run the protocol in Section 3.1 before any cell-based assay.

  • Intermediate Dilution: Do not jump from 100% DMSO to 0.1% DMSO in one step. Perform a serial dilution in DMSO first, then a final large dilution step into media to ensure rapid mixing.

  • Carrier Proteins: The addition of BSA (Bovine Serum Albumin) or FBS to the media can sequester the lipophilic chlorophenyl group, effectively increasing the "apparent" solubility and preventing precipitation.

References

  • Lipinski, C. A., et al. (2001). "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings."[4] Advanced Drug Delivery Reviews.

  • Di, L., & Kerns, E. H. (2006). "Biological assay challenges from compound solubility: strategies for bioassay optimization." Drug Discovery Today.

  • Bergström, C. A., et al. (2007). "Accuracy of calculated pH-dependent aqueous drug solubility." European Journal of Pharmaceutical Sciences.

  • PubChem. (n.d.). "Compound Summary: Hydantoin Derivatives." National Library of Medicine.

  • Gaylord Chemical. (2007).[5] "Dimethyl Sulfoxide (DMSO) Solubility Data." Technical Bulletin.

Sources

An In-depth Technical Guide to the Physicochemical Characterization of 3-(3-Chlorophenyl)imidazolidine-2,4-dione: A Focus on Melting Point Determination

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive framework for the determination of the melting point of 3-(3-Chlorophenyl)imidazolidine-2,4-dione, a key physicochemical parameter for identity and purity assessment. In the absence of readily available literature data for this specific compound, this document outlines the necessary precedent steps of synthesis, purification, and characterization. It further details two primary methodologies for melting point analysis: the traditional capillary method and the advanced technique of Differential Scanning Calorimetry (DSC). The interpretation of the resulting data is discussed in the context of established chemical principles, including melting point depression and the significance of the melting range. This guide is intended for researchers, scientists, and drug development professionals who require a rigorous, scientifically-grounded approach to characterizing novel chemical entities.

Introduction: The Significance of Melting Point

3-(3-Chlorophenyl)imidazolidine-2,4-dione belongs to the hydantoin class of heterocyclic compounds. This structural motif is present in a range of biologically active molecules, making its derivatives, including the title compound, of significant interest in medicinal chemistry and drug discovery.[1][2][3] The melting point (Tm) is a fundamental thermal property of a solid crystalline substance, representing the temperature at which it transitions from the solid to the liquid phase.[4] Its determination is a critical first step in physicochemical characterization for two primary reasons:

  • Identification: A pure crystalline solid exhibits a sharp and characteristic melting point. This value serves as a reliable physical constant that can aid in the identification of the compound.

  • Purity Assessment: The presence of even small amounts of impurities will typically cause a depression in the melting point and a broadening of the melting range (the temperature range over which the substance melts).[5][6][7] Therefore, melting point analysis is an accessible and informative method for qualitatively assessing the purity of a sample.

This guide provides the scientific rationale and detailed protocols necessary to synthesize, purify, and accurately determine the melting point of 3-(3-Chlorophenyl)imidazolidine-2,4-dione.

Prerequisite Steps for Accurate Analysis

A meaningful melting point can only be determined on a pure and correctly identified sample. The following sections outline the essential preliminary workflow.

Proposed Synthesis Pathway

Based on established synthetic routes for analogous imidazolidine-2,4-dione derivatives, a plausible pathway for the synthesis of 3-(3-Chlorophenyl)imidazolidine-2,4-dione is the reaction of an appropriate α-amino acid with an isocyanate, followed by cyclization. A common method involves reacting C-phenylglycine derivatives with phenyl isocyanate.[1] For the target molecule, a logical approach would be the reaction of glycine with 3-chlorophenyl isocyanate, followed by acid-catalyzed cyclization.

SynthesisWorkflow reagent1 Glycine intermediate Intermediate Adduct reagent1->intermediate reagent2 3-Chlorophenyl isocyanate reagent2->intermediate cyclization Acid-Catalyzed Cyclization (e.g., HCl) intermediate->cyclization Heat product Crude 3-(3-Chlorophenyl) imidazolidine-2,4-dione cyclization->product

Caption: Proposed synthesis workflow for the target compound.

Purification by Recrystallization

The crude product from the synthesis will invariably contain unreacted starting materials, by-products, and other impurities. Recrystallization is the most effective method for purifying solid organic compounds.[8][9] The principle relies on the differential solubility of the desired compound and its impurities in a chosen solvent at different temperatures.[9]

Experimental Protocol: Recrystallization

  • Solvent Selection: The ideal solvent is one in which the target compound is highly soluble at elevated temperatures but sparingly soluble at room or cold temperatures. The impurities should either be insoluble at high temperatures or highly soluble at low temperatures. Ethanol/water mixtures are often effective for imidazolidine derivatives.[1]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the hot recrystallization solvent and heat the mixture until the solid completely dissolves.[10]

  • Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel to remove them.

  • Crystallization: Allow the clear filtrate to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals. The solution can then be placed in an ice bath to maximize crystal yield.[8]

  • Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.[10]

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold solvent to remove any adhering soluble impurities.

  • Drying: Dry the crystals thoroughly, for instance, in a vacuum oven, to remove all residual solvent.

Structural Verification and Purity Confirmation

Before proceeding to melting point determination, it is imperative to confirm the chemical identity and purity of the recrystallized product. This is achieved through standard spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectra provide detailed information about the molecular structure, confirming the connectivity of atoms and the successful formation of the desired product. The absence of significant impurity peaks provides evidence of high purity.[11]

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups. For 3-(3-Chlorophenyl)imidazolidine-2,4-dione, characteristic peaks for the N-H and C=O (amide) stretches would be expected.[1][12]

Methodologies for Melting Point Determination

Once a pure, dry, and structurally confirmed sample is obtained, its melting point can be accurately measured.

Capillary Method

This is the most common and accessible technique for melting point determination.[13][14] It involves heating a small sample packed into a glass capillary tube at a controlled rate and visually observing the melting process.

Experimental Protocol: Capillary Melting Point Determination

  • Sample Preparation: Ensure the crystalline sample is completely dry and finely powdered. Press the open end of a capillary tube into the powder to pack a small amount (2-3 mm height) of the sample into the sealed end.

  • Instrument Setup: Place the packed capillary into the heating block of a melting point apparatus.

  • Rapid Determination (Optional): First, heat the sample rapidly to get an approximate melting temperature. This saves time in the subsequent accurate measurements.[15]

  • Accurate Determination: Using a fresh sample, heat rapidly to about 15-20 °C below the approximate melting point. Then, decrease the heating rate to 1-2 °C per minute to ensure thermal equilibrium between the sample, heating block, and thermometer.

  • Observation and Recording: Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the last solid particle melts (completion of melting). This provides the melting range. For a pure compound, this range should be narrow (0.5-1.5 °C).

MeltingPointWorkflow cluster_prep Sample Preparation cluster_measurement Measurement start Pure, Dry Sample pack Pack Capillary Tube (2-3 mm) start->pack place Insert into Apparatus pack->place heat_fast Rapid Heating (Approx. Tₘ) place->heat_fast heat_slow Slow Heating (1-2 °C/min) place->heat_slow heat_fast->heat_slow observe Observe Melting heat_slow->observe record Record T_onset and T_clear observe->record result Data Interpretation record->result Melting Range

Caption: Workflow for capillary melting point determination.

Differential Scanning Calorimetry (DSC)

DSC is a powerful thermal analysis technique that provides more quantitative and precise data than the capillary method.[16][17] It measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.

Principle of DSC for Melting Point Analysis

A small, weighed amount of the sample is sealed in a pan (e.g., aluminum), and an empty sealed pan is used as a reference. Both pans are heated at a constant rate. When the sample melts, it absorbs energy (an endothermic process). The instrument measures this absorption as an increase in heat flow compared to the reference. The resulting plot of heat flow versus temperature shows a distinct peak, from which the melting temperature can be determined.

Experimental Protocol: General DSC Procedure

  • Sample Preparation: Accurately weigh 2-5 mg of the purified, dry sample into a DSC pan and hermetically seal it.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

  • Thermal Program: Program the instrument to heat the sample at a controlled rate (e.g., 10 °C/min) through the expected melting range. The sample chamber is typically purged with an inert gas like nitrogen.

  • Data Acquisition: The instrument records the differential heat flow as a function of temperature.

  • Data Analysis: The melting point is typically reported as the onset temperature or the peak temperature of the endothermic melting event on the DSC thermogram. The area under the peak corresponds to the heat of fusion.[18]

Data Interpretation and Context

Interpreting the Melting Range
  • Pure Compound: A sharp melting range of ≤ 1.5 °C is indicative of high purity.[15]

  • Impure Compound: A broad melting range (> 2 °C) suggests the presence of impurities.[6] These impurities disrupt the crystal lattice, requiring less energy to break the intermolecular forces, which leads to melting beginning at a lower temperature and occurring over a wider range.[6][7]

Context from Structurally Related Analogs

While the exact melting point of 3-(3-Chlorophenyl)imidazolidine-2,4-dione must be determined experimentally, data from structurally similar compounds can provide a useful, estimated range for the expected value.

Compound NameStructureReported Melting Point (°C)Reference
3-Phenyl-5-(4-methylphenyl)-imidazolidine-2,4-dionePhenyl and tolyl substitutions198–199[1]
3-Phenyl-5-(4-ethyphenyl)-imidazolidine-2,4-dionePhenyl and ethylphenyl substitutions216–218[1]
3-Phenyl-5-(4-methoxyphenyl)-imidazolidine-2,4-dionePhenyl and methoxyphenyl substitutions182–183[1]
Imidazolidine-2,4-dione (Hydantoin)Unsubstituted core217-218[19]

Table 1: Melting points of structurally related imidazolidine-2,4-dione derivatives.

The data in Table 1 suggest that the melting point of aryl-substituted imidazolidine-2,4-diones typically falls in the range of 180-220 °C. The substitution pattern on the phenyl rings clearly influences the melting point, likely due to differences in molecular symmetry, packing efficiency in the crystal lattice, and intermolecular forces. It is reasonable to hypothesize that the melting point of 3-(3-Chlorophenyl)imidazolidine-2,4-dione will also lie within this general range.

Conclusion

The determination of the melting point of 3-(3-Chlorophenyl)imidazolidine-2,4-dione is a critical step in its characterization. Although a specific value is not currently documented in scientific literature, this guide provides a comprehensive and scientifically rigorous pathway to obtain this data. By following a logical workflow of synthesis, purification by recrystallization, and structural confirmation, a researcher can prepare a sample of sufficient quality for accurate analysis. Both the traditional capillary method and the more advanced DSC technique offer reliable means of determining the melting point. The resulting data, when interpreted correctly and viewed in the context of related structures, provides invaluable insight into the identity and purity of this novel compound, paving the way for further investigation into its chemical and biological properties.

References

  • University of Colorado Boulder. (n.d.). Recrystallization. [Link]

  • Chemistry Stack Exchange. (2016). Effect of impurities on melting point. [Link]

  • TutorChase. (n.d.). How do impurities affect the melting point of a substance?[Link]

  • Walla Walla University. (n.d.). Recrystallization. [Link]

  • Chemistry Stack Exchange. (2021). Effect of impurities on melting and boiling points. [Link]

  • Journal of Chemical Education. (1998). A Simple Demonstration of the Effect of Impurities on Melting Point. [Link]

  • Torontech. (2024). Differential Scanning Calorimetry DSC Analysis: A Practical Guide to Thermal Insights. [Link]

  • ResearchGate. (2010). Melting-Point Depression by Insoluble Impurities: A Finite Size Effect. [Link]

  • NETZSCH Analyzing & Testing. (n.d.). Differential Scanning Calorimeter (DSC/DTA). [Link]

  • CureFFI.org. (2016). Differential scanning calorimetry. [Link]

  • InTechOpen. (2012). Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience. [Link]

  • ResearchGate. (n.d.). How to Purify an organic compound via recrystallization or reprecipitation?[Link]

  • SGS INSTITUT FRESENIUS. (n.d.). Differential Scanning Calorimetry (DSC). [Link]

  • Wired Chemist. (n.d.). Recrystallization. [Link]

  • PraxiLabs. (2022). Recrystallization Definition, Principle & Purpose. [Link]

  • de Sousa Luis, J. A., et al. (2010). Synthesis of New Imidazolidin-2,4-dione and 2-Thioxo-imidazolidin-4-ones via C-Phenylglycine Derivatives. Molecules, 15(1), 128-137. [Link]

  • Edisco. (n.d.). Melting point determination. [Link]

  • SSERC. (n.d.). Melting point determination. [Link]

  • University of Calgary. (n.d.). Melting point determination. [Link]

  • Mettler Toledo. (n.d.). Melting Point Determination | Your Guide to Melting Point Analysis. [Link]

  • Estudo da síntese de derivados de imidazolidinas-2,4-dionas e obtenção de novos derivados. (2020). Revistas Científicas do Instituto Federal de Educação, Ciência e Tecnologia do Rio de Janeiro. [Link]

  • Westlab Canada. (2023). Measuring the Melting Point. [Link]

  • ResearchGate. (2017). New Imidazolidine-dione Derivatives: Synthesis, Characterization and Spectroscopic study. [Link]

  • Semantic Scholar. (n.d.). SYNTHESIS OF SERIES OF DIFFERENT IMIDAZOLIDINE-2,4-DIONE DERIVATIVES AND EVALUATION OF THEIR ANTIMICROBIAL POTENTIAL. [Link]

  • El-Sayed, W. M., et al. (2012). New Imidazolidineiminothione, Imidazolidin-2-one and Imidazoquinoxaline Derivatives: Synthesis and Evaluation of Antibacterial and Antifungal Activities. Molecules, 17(8), 9116-9127. [Link]

  • Qabel, H. A., & Al-Majidi, S. M. H. (2024). Synthesis and Identification of Some New Imidazolidine-4-one, Oxazolidine-4-one, and Thiazolidine-4-one Derivatives from Phenidone. Advanced Journal of Chemistry, Section A, 7(6), 894-909. [Link]

  • ResearchGate. (2010). Synthesis of New Imidazolidin-2,4-dione and 2-Thioxo-imidazolidin-4-ones via C-Phenylglycine Derivatives. [Link]

  • El-Gamal, K. M., et al. (2020). Synthesis of imidazolidine-2,4-dione and 2-thioxoimidazolidin-4-one derivatives as inhibitors of virulence factors production in Pseudomonas aeruginosa. Archiv der Pharmazie, 353(5), e1900352. [Link]

  • Wang, Y., et al. (2020). Design, synthesis and biological evaluation of imidazolidine-2,4-dione and 2-thioxothiazolidin-4-one derivatives as lymphoid-specific tyrosine phosphatase inhibitors. Bioorganic Chemistry, 103, 104124. [Link]

Sources

Methodological & Application

Preparation of 3-substituted hydantoins using amino acid esters

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust, field-validated protocol for the preparation of 3-substituted hydantoins (imidazolidine-2,4-diones) utilizing amino acid esters and organic isocyanates. Unlike the Bucherer-Bergs reaction (which yields 5-substituted variants) or the classic Urech synthesis (unsubstituted), this specific route allows for precise modular installation of substituents at the


 position via the isocyanate and the 

position via the amino acid side chain.

Key Application: This scaffold is critical in the development of antiepileptics (e.g., Phenytoin analogs), androgen receptor antagonists (e.g., Nilutamide), and aldose reductase inhibitors.[1]

Strategic Analysis & Mechanistic Insight

Route Selection: The Modified Read Reaction

While various methods exist (e.g., reacting amino amides with triphosgene), the reaction between


-amino acid esters  and organic isocyanates  remains the most scalable and modular approach for generating 3-substituted libraries.
  • Regioselectivity: The reaction is highly regioselective. The nucleophilic amine of the amino acid ester attacks the electrophilic carbon of the isocyanate to form a linear ureido ester. Subsequent cyclization exclusively places the isocyanate substituent at the

    
     position.
    
  • Stereochemical Integrity (The Critical Variable): A major challenge in hydantoin synthesis is racemization at the

    
     chiral center.
    
    • Base-Catalyzed Cyclization: Fast (minutes), but carries a high risk of proton abstraction at the

      
      -carbon, leading to racemization.
      
    • Acid-Catalyzed Cyclization: Slower (hours), but significantly preserves chiral integrity.

    • Recommendation: This protocol utilizes a two-step procedure with an acid-mediated cyclization to maximize enantiomeric excess (ee).

Reaction Mechanism

The transformation proceeds via a nucleophilic addition followed by an intramolecular cyclization.

HydantoinMechanism Start Amino Acid Ester (Nucleophile) Intermediate Ureido Ester (Linear Intermediate) Start->Intermediate Nucleophilic Attack (DCM, 0°C to RT) Isocyanate Isocyanate (Electrophile) Isocyanate->Intermediate Transition Tetrahedral Intermediate Intermediate->Transition Intramolecular Cyclization (H+) Product 3-Substituted Hydantoin Transition->Product Elimination Byproduct Alcohol (ROH) Transition->Byproduct Leaving Group

Figure 1: Mechanistic pathway for the formation of 3-substituted hydantoins.[2] The amino acid nitrogen becomes


, and the isocyanate nitrogen becomes 

.

Experimental Protocol

Objective: Synthesis of 3-phenyl-5-benzylhydantoin (Example Target) Starting Material: L-Phenylalanine methyl ester hydrochloride Reagent: Phenyl isocyanate

Materials & Reagents
ComponentSpecificationRole
Amino Acid Ester L-Phenylalanine methyl ester HCl (>98%)Scaffold Source (

substituent)
Isocyanate Phenyl isocyanate (>98%)

Substituent Source
Base Triethylamine (TEA) or DIPEANeutralize HCl salt
Solvent A Dichloromethane (DCM) (Anhydrous)Urea formation solvent
Cyclization Agent 6M Hydrochloric Acid (aq)Cyclization catalyst
Solvent B Ethanol (EtOH)Cyclization solvent
Step-by-Step Methodology

Step 1: Formation of the Ureido Ester Intermediate Rationale: Isolating the intermediate allows for the removal of symmetrical urea byproducts (formed by moisture reaction with isocyanate) before cyclization.

  • Neutralization: In a round-bottom flask equipped with a magnetic stir bar, suspend L-Phenylalanine methyl ester HCl (10 mmol, 2.15 g) in anhydrous DCM (30 mL).

  • Activation: Cool the suspension to 0°C in an ice bath. Add Triethylamine (11 mmol, 1.53 mL) dropwise. The solution should become clear as the free amine is liberated. Stir for 15 minutes.

  • Addition: Add Phenyl isocyanate (10 mmol, 1.09 mL) dropwise over 10 minutes. Caution: Isocyanates are toxic and moisture sensitive. Use a syringe under inert atmosphere (N2/Ar).

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature (RT). Stir for 4–6 hours. Monitor by TLC (EtOAc/Hexane 1:1). The starting amine spot should disappear.

  • Workup (Intermediate): Wash the organic layer with 1M HCl (2 x 15 mL) to remove unreacted amine/TEA, followed by saturated NaHCO3 and brine. Dry over Na2SO4, filter, and concentrate in vacuo.

    • Checkpoint: The resulting solid is the linear ureido ester. It can be recrystallized from EtOH if high purity is required, but crude is usually sufficient.

Step 2: Acid-Catalyzed Cyclization Rationale: Acidic conditions favor cyclization while suppressing racemization mechanisms common in base-catalyzed routes.

  • Dissolution: Dissolve the crude ureido ester from Step 1 in Ethanol (20 mL).

  • Acidification: Add 6M HCl (10 mL).

  • Reflux: Heat the mixture to reflux (approx. 80-85°C) for 2–4 hours.

    • Monitoring: TLC will show the conversion of the ureido ester (lower Rf) to the hydantoin (higher Rf).

  • Precipitation: Cool the reaction mixture to RT and then to 4°C. The hydantoin often precipitates as a white crystalline solid.

  • Isolation: Filter the solid. Wash with cold water (2 x 10 mL) and cold EtOH (1 x 5 mL).

  • Purification: If no precipitate forms, evaporate the ethanol, extract with EtOAc, and recrystallize from EtOH/Water.

Data Analysis & Characterization

Upon successful synthesis, the following spectral characteristics confirm the structure:

TechniqueExpected Signal / ObservationStructural Assignment
IR Spectroscopy Two sharp bands: ~1770 cm⁻¹ and ~1720 cm⁻¹Carbonyls at C2 and C4 (Characteristic doublet)
1H NMR Singlet/Broad signal at ~8.5–10.5 ppm

(If N1 is unsubstituted)
1H NMR Doublet of Doublets at ~4.2–4.5 ppm

(Chiral center proton)
13C NMR Signals at ~170–175 ppm and ~155–160 ppmC4 (Amide) and C2 (Urea) Carbonyls
Chiral HPLC Single peak (vs. racemic standard)Confirms enantiomeric excess (ee)

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (Step 1) Moisture reacting with isocyanateEnsure DCM is anhydrous; use inert atmosphere. Symmetrical urea byproduct (R-NH-CO-NH-R) is insoluble in DCM—filter it off.
Racemization Base used in Step 2 or excessive heatSwitch exclusively to Acid-Catalyzed cyclization (Step 2). Avoid prolonged reflux beyond completion.
Oiling Out Product too soluble in EtOH/Water mixtureEvaporate EtOH completely. Extract with EtOAc, dry, and triturate with Hexane/Ether to induce crystallization.
Incomplete Cyclization Steric hindrance on Amino Acid R-groupIncrease reflux time (up to 12h) or use a higher boiling solvent (e.g., Toluene with p-TsOH catalyst).

References

  • Zhang, D., Xing, X., & Cuny, G. D. (2006).[3][4][5] "Synthesis of Hydantoins from Enantiomerically Pure α-Amino Amides without Epimerization." The Journal of Organic Chemistry, 71(4), 1750–1753.[3][4][5] Available at: [Link]

  • Konnert, L., et al. (2014). "Isocyanate-based multicomponent reactions." RSC Advances. Available at: [Link]

  • Organic Chemistry Portal. "Synthesis of Hydantoins." Available at: [Link]

Sources

Troubleshooting & Optimization

High-performance liquid chromatography (HPLC) separation of hydantoin isomers

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to the high-performance liquid chromatography (HPLC) separation of hydantoin isomers. Hydantoins, a class of heterocyclic compounds, are pivotal in medicinal chemistry, with many derivatives exhibiting stereoisomerism that dictates their pharmacological and toxicological profiles. The structural similarity between these isomers presents a significant analytical challenge, demanding robust and well-optimized HPLC methods for accurate quantification and purification.

This guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting protocols and answers to frequently asked questions. As your virtual application scientist, my goal is to move beyond simple procedural lists and explain the fundamental principles—the "why"—behind each experimental choice, empowering you to solve not just current but future chromatographic challenges.

Frequently Asked Questions (FAQs)

This section addresses common high-level inquiries regarding the separation of hydantoin isomers.

Q1: What are the most effective HPLC columns for separating hydantoin enantiomers (chiral isomers)?

A1: The separation of enantiomers requires a chiral environment. This is achieved using Chiral Stationary Phases (CSPs). For hydantoin derivatives, polysaccharide-based CSPs are overwhelmingly the most successful and versatile.[1][2][3] These columns consist of a silica support coated or immobilized with a chiral polymer, typically a derivative of cellulose or amylose.

The chiral recognition mechanism involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, π-π stacking, and steric hindrance, which form transient diastereomeric complexes between the analyte enantiomers and the CSP.[2][4]

Table 1: Comparison of Common Polysaccharide-Based CSPs for Hydantoin Enantioseparation

CSP Type (Example)Chiral SelectorTypical Mobile PhaseKey Characteristics & Best Use Cases
Amylose-based (e.g., Chiralpak AD, Chiralpak IA)Amylose tris(3,5-dimethylphenylcarbamate)Normal Phase (Hexane/Alcohol)[1]Often exhibits broad applicability and high success rates for a wide range of chiral compounds, including many hydantoins.[2][5] Chiralpak AD is frequently cited as a first-choice screening column.[1]
Cellulose-based (e.g., Chiralcel OD, Chiralcel OJ)Cellulose tris(3,5-dimethylphenylcarbamate)Normal Phase (Hexane/Alcohol)[1]Provides complementary selectivity to amylose-based phases. If a separation fails on an AD column, an OD column is an excellent alternative.[1]
Immobilized Phases (e.g., Chiralpak IA, IB, IC)Polysaccharide derivative covalently bonded to silicaNormal & Reversed PhaseThe immobilization allows for the use of a wider range of solvents (e.g., ethyl acetate, DCM, THF) that would dissolve traditional coated phases, offering greater flexibility in method development.[2]

Q2: How does the mobile phase composition affect the separation of hydantoin isomers?

A2: Mobile phase composition is a critical parameter that controls retention and selectivity.[6] For chiral separations in normal-phase mode, the mobile phase typically consists of a nonpolar solvent (e.g., n-hexane) and a polar modifier, usually an alcohol (e.g., 2-propanol, ethanol).[1][2] The alcohol modifier competes with the analyte for polar interaction sites on the CSP. Increasing the alcohol percentage generally decreases retention time but can also impact enantioselectivity, requiring careful optimization.[7]

For achiral separations (e.g., positional isomers) or for certain applications on immobilized CSPs, reversed-phase chromatography is used.[8] Here, the mobile phase pH is a powerful tool for ionizable hydantoins.[9][10] Adjusting the pH to be at least 2 units away from the analyte's pKa ensures that it exists in a single, non-ionized form, leading to better retention, improved peak shape, and more reproducible results.[11]

Q3: What is the role of column temperature in the chiral separation of hydantoins?

A3: Temperature is a crucial but often complex parameter in chiral HPLC. Generally, enantioselectivity increases at lower temperatures. This is because the separation is driven by the difference in the free energy of binding (ΔΔG) between the two enantiomers and the CSP. Lowering the temperature often magnifies these subtle energy differences, leading to better resolution.[7]

However, this is not a universal rule. In some cases, increasing the temperature can improve resolution, possibly due to changes in the conformation of the chiral selector or the analyte.[12][13] Therefore, it is recommended to study a range of temperatures (e.g., 15°C to 40°C) during method development. A van't Hoff plot (ln(α) vs. 1/T) can be used to understand the thermodynamic driving forces (enthalpy and entropy) behind the separation.[12]

Q4: I am seeing two peaks for my single hydantoin standard. Does this mean it's racemic?

A4: Not necessarily. While the presence of two peaks could indicate a racemic mixture on a chiral column, it can also be a sign of a chromatographic problem, especially on an achiral column. If the mobile phase pH is very close to the pKa of your hydantoin, the compound can exist as a mixture of its ionized and non-ionized forms in the column.[9] These two forms will have different retention times, resulting in peak splitting or the appearance of two distinct peaks.[10][11] Before concluding on the stereochemistry, ensure your mobile phase pH is properly controlled and at least 2 pH units away from the analyte's pKa.

Troubleshooting Guide

This guide is structured in a "Problem, Potential Cause, and Solution" format to help you systematically diagnose and resolve common issues.

Problem 1: Poor Resolution or Complete Co-elution of Isomers

Poor resolution is the most common challenge in isomer separation. The goal is to increase the distance between the peak centers (selectivity, α) and/or decrease the peak width (efficiency, N).

G cluster_mp Mobile Phase Strategy Start Poor Resolution (α < 1.2) Opt_MP Optimize Mobile Phase Start->Opt_MP First Step Change_CSP Change Stationary Phase (CSP) Opt_MP->Change_CSP If MP fails Adjust_Ratio Adjust Modifier % (e.g., 10-30% IPA in Hexane) Opt_MP->Adjust_Ratio Opt_Temp Optimize Temperature Change_CSP->Opt_Temp After selecting new CSP Result Resolution Achieved (Rs > 1.5) Change_CSP->Result Improve_Eff Improve Efficiency (N) Opt_Temp->Improve_Eff Fine-tuning Opt_Temp->Result Improve_Eff->Result Adjust_Ratio->Result Switch_Mod Switch Alcohol Modifier (e.g., IPA to EtOH) Adjust_Ratio->Switch_Mod If no improvement Switch_Mod->Result Change_pH Adjust pH (Reversed-Phase) (Ensure pH is 2 units from pKa) Switch_Mod->Change_pH For RP/Immobilized CSP Change_pH->Result

Caption: Troubleshooting workflow for poor isomer resolution.

  • Potential Cause 1: Suboptimal Mobile Phase Selectivity.

    • Scientific Rationale: The mobile phase directly influences the interactions between the analyte and the stationary phase. For polysaccharide CSPs, the alcohol modifier plays a key role in the chiral recognition mechanism.[2][7] Different alcohols (e.g., isopropanol vs. ethanol) can lead to different steric and hydrogen-bonding interactions, altering selectivity.

    • Solution:

      • Adjust Modifier Concentration: Systematically vary the percentage of the alcohol modifier (e.g., 2-propanol in n-hexane) in small increments (e.g., from 10% to 20% in 2% steps). A lower concentration generally increases retention and may improve resolution.

      • Switch Alcohol Modifier: If adjusting the concentration is insufficient, switch the modifier. For example, replace 2-propanol with ethanol. This can sometimes dramatically change the selectivity.[14]

      • For Reversed-Phase: If using an immobilized column in reversed-phase mode, perform a pH screening (e.g., pH 3.0, 5.0, 7.5) to find the optimal pH that maximizes selectivity between the isomers.[9][10]

  • Potential Cause 2: Inappropriate Stationary Phase.

    • Scientific Rationale: Chiral recognition is highly specific. A CSP that works well for one class of compounds may not be suitable for another. The shape and electronic properties of the hydantoin isomer must be complementary to the chiral cavities or grooves of the stationary phase.[2]

    • Solution:

      • Screen Orthogonal CSPs: If optimization on one CSP fails, switch to a CSP with a different chiral selector. A common strategy is to screen an amylose-based column (e.g., Chiralpak AD) and a cellulose-based column (e.g., Chiralcel OD).[1] These often provide complementary or "orthogonal" selectivity.

      • Consider Immobilized Phases: If you need to explore a wider range of solvents to achieve separation, an immobilized CSP is the best choice.[2]

Problem 2: Poor Peak Shape (Tailing, Fronting, or Splitting)

Good peak shape is essential for accurate integration and quantification. Peak asymmetry is typically caused by undesirable secondary chemical interactions or physical/mechanical issues.

  • Potential Cause 1: Secondary Interactions with Residual Silanols (Peak Tailing).

    • Scientific Rationale: The silica backbone of the column can have free silanol groups (-Si-OH) that are acidic. Basic analytes can interact strongly with these sites via ion exchange, causing a portion of the analyte molecules to lag behind the main peak, resulting in tailing.[15]

    • Solution:

      • Add a Competing Base: For normal-phase separations of basic hydantoins, add a small amount of a competing base like diethylamine (DEA) or triethylamine (TEA) (e.g., 0.1%) to the mobile phase. This additive will preferentially interact with the active silanol sites, masking them from the analyte.

      • Adjust pH (Reversed-Phase): In reversed-phase, using a mobile phase with a low pH (e.g., 2.5-3.0) will protonate the silanol groups, reducing their ionic interaction with protonated basic analytes.[16] Conversely, a high pH (on a pH-stable column) can deprotonate the analyte, reducing interaction.[17]

  • Potential Cause 2: Sample Overload (Peak Fronting).

    • Scientific Rationale: When the concentration of the analyte is too high, it saturates the active binding sites on the stationary phase. Subsequent molecules travel through the column more quickly, leading to a characteristic "shark-fin" or fronting peak shape.

    • Solution:

      • Reduce Injection Mass: Dilute the sample by a factor of 5 or 10 and re-inject. If the peak shape improves and becomes more symmetrical, the issue was column overload.[18] Determine the column's loading capacity and operate below that limit.

  • Potential Cause 3: Sample Solvent Effect (Peak Splitting or Distortion).

    • Scientific Rationale: If the sample is dissolved in a solvent that is significantly stronger than the mobile phase, it can disrupt the chromatographic process at the column inlet. This "bolus" of strong solvent carries the analyte down the column in a distorted band.[18]

    • Solution:

      • Match Sample Solvent to Mobile Phase: Whenever possible, dissolve the sample directly in the initial mobile phase. If solubility is an issue, use the weakest possible solvent that can adequately dissolve the sample.

Experimental Protocols & Method Development
Protocol 1: Step-by-Step Method Development for Chiral Separation

This protocol outlines a systematic approach for developing a new method for a racemic hydantoin derivative.

Objective: Achieve baseline separation (Rs ≥ 1.5) of a novel hydantoin enantiomeric pair.

Materials:

  • Chiralpak AD-H column (or similar amylose-based CSP)

  • Chiralcel OD-H column (or similar cellulose-based CSP)

  • HPLC-grade n-hexane, 2-propanol (IPA), and ethanol (EtOH)

  • Racemic hydantoin standard

Procedure:

  • Initial Column Screening:

    • Install the Chiralpak AD-H column.

    • Prepare a mobile phase of 90:10 (v/v) n-hexane:IPA.

    • Set the flow rate to 1.0 mL/min and the column temperature to 25°C.

    • Inject the standard and acquire the chromatogram.

    • If no or poor separation is observed, repeat the process with the Chiralcel OD-H column.

  • Mobile Phase Optimization (based on the best column from Step 1):

    • Optimize Modifier Concentration: Using the best column, prepare mobile phases with varying IPA content: 85:15, 90:10, and 95:5 (n-hexane:IPA). Run the analysis with each mobile phase to find the optimal balance of resolution and analysis time.

    • Screen Different Modifiers: If resolution is still insufficient, switch the modifier. Prepare an 85:15 (v/v) n-hexane:EtOH mobile phase and compare the results to the best IPA condition. Ethanol sometimes offers different selectivity.

  • Temperature Optimization:

    • Using the best column and mobile phase combination from Step 2, analyze the sample at three different temperatures: 15°C, 25°C, and 40°C.

    • Evaluate the resolution (Rs) at each temperature. Select the temperature that provides the best separation. Often, lower temperatures are favorable.[19]

  • Flow Rate Fine-Tuning:

    • Once the optimal column, mobile phase, and temperature are determined, you can adjust the flow rate to optimize for speed. Test flow rates from 0.8 to 1.2 mL/min. Note that higher flow rates will decrease analysis time but may slightly reduce efficiency and resolution.

Conceptual Model: Chiral Recognition on a Polysaccharide CSP

The mechanism of chiral recognition is a complex, multi-point interaction between the enantiomer and the chiral polymer.

G Conceptual Model of Chiral Recognition cluster_CSP Chiral Stationary Phase (Polysaccharide Groove) cluster_enantiomer Hydantoin Enantiomer H_Bond_Site H-Bonding Site (Carbamate C=O, N-H) Pi_Stack_Site π-π Stacking Site (Phenyl Ring) Steric_Pocket Steric Pocket Hydantoin_H_Donor H-Bond Donor (N-H) Hydantoin_H_Donor->H_Bond_Site Hydrogen Bonding Hydantoin_Aromatic Aromatic Group (e.g., at C5) Hydantoin_Aromatic->Pi_Stack_Site π-π Interaction Hydantoin_Bulky Bulky Group Hydantoin_Bulky->Steric_Pocket Steric Fit/Repulsion

Caption: Interactions driving chiral separation of hydantoins.

This model illustrates that for a stable, diastereomeric complex to form (leading to longer retention), the enantiomer must have the correct 3D orientation to simultaneously engage in multiple favorable interactions (e.g., hydrogen bonding, π-stacking) while fitting sterically into the chiral groove. The other enantiomer may only engage in one of these interactions or experience steric repulsion, leading to weaker binding and faster elution.

References
  • Kartozia, I., Berdzenishvili, S., Mskhiladze, A., Farkas, T., & Chankvetadze, B. (2002). Comparative HPLC enantioseparation of new chiral hydantoin derivatives on three different polysaccharide type chiral stationary phases. Journal of Pharmaceutical and Biomedical Analysis, 27(3-4), 457–465. [Link]

  • Jurin, M., Dražić, T., & Roje, M. (2022). Enantioseparation of syn- and anti-3,5-Disubstituted Hydantoins by HPLC and SFC on Immobilized Polysaccharides-Based Chiral Stationary Phases. Separations, 9(7), 157. [Link]

  • Jurin, M., Dražić, T., & Roje, M. (2022). Enantioseparation of syn- and anti-3,5-Disubstituted Hydantoins by HPLC and SFC on Immobilized Polysaccharides-Based Chiral Stationary Phases. ResearchGate. [Link]

  • Yang, X., Su, L., Hou, X., & Fang, H. (2014). High-performance liquid chromatographic enantioseparation of 3,5-disubstituted hydantoins analogs and temperature-induced reversals of elution orders on a polysaccharide-based chiral stationary phase. Journal of Chromatography A, 1347, 72-78. [Link]

  • Ahmad, I., et al. (2012). Development of High Performance Liquid Chromatographic Method with Pre-Column Derivatization for Determination of Enantiomeric Purity of Hydantoin-5-acetic Acid. ResearchGate. [Link]

  • MDPI. (2022). Enantioseparation of syn- and anti-3,5-Disubstituted Hydantoins by HPLC and SFC on Immobilized Polysaccharides-Based Chiral Stationary Phases. MDPI.com. [Link]

  • SIELC Technologies. (n.d.). Separation of Hydantoin on Newcrom R1 HPLC column. sielc.com. [Link]

  • Aboul-Enein, H. Y., et al. (2007). Separation of Tic-hydantoin enantiomers, potent sigma-1 agonists, by high performance liquid chromatography and capillary electrophoresis. ResearchGate. [Link]

  • Kim, H., et al. (2018). Chiral Recognition of Hydantoin Derivatives Enabled by Tetraaza Macrocyclic Chiral Solvating Agents Using 1H NMR Spectroscopy. National Center for Biotechnology Information. [Link]

  • Hyun, M. H., et al. (1998). HPLC Analysis of Racemic Amides, Ureas, and Hydantoins Derived from Amino Acids on Silica-Based Chiral Columns. Journal of Chromatographic Science. [Link]

  • Crawford Scientific. (n.d.). The Importance of Mobile Phase pH in Chromatographic Separations. . [Link]

  • KNAUER. (n.d.). Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. . [Link]

  • Novak, T., et al. (2020). New Brush-Type Chiral Stationary Phases for Enantioseparation of Pharmaceutical Drugs. MDPI.com. [Link]

  • Drawell. (n.d.). Strategies for Method Development and Optimization in HPLC. drawell.com. [Link]

  • Waters. (n.d.). Leveraging Mobile Phase pH to Optimize Separations for Improved Prep Performance Using Columns Packed With Waters™ Hybrid Particles. . [Link]

  • Hawach. (2023). The Importance Of Mobile Phase PH in Chromatographic Separations. hawach.com. [Link]

  • Macedonian Pharmaceutical Bulletin. (2016). Impact of mobile phase composition on reverse-phase separation of polar basic compounds. . [Link]

  • IOSR Journal of Pharmacy. (n.d.). A Comprehensive Guide to Exploring the Process of HPLC Method Optimization, Development, and Validation. iosrphr.org. [Link]

  • Ilisz, I., et al. (2021). Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. MDPI.com. [Link]

  • Regis Technologies. (n.d.). HPLC Troubleshooting Guide. . [Link]

  • Dong, M. W. (2003). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]

  • Ribeiro, A. R., et al. (2021). Strategies for Preparation of Chiral Stationary Phases: Progress on Coating and Immobilization Methods. National Center for Biotechnology Information. [Link]

  • Agilent. (n.d.). Tips and Tricks of HPLC System Troubleshooting. . [Link]

  • Lopez-Estrada, O., et al. (2022). Effects of Temperature on Enantiomerization Energy and Distribution of Isomers in the Chiral Cu13 Cluster. MDPI.com. [Link]

  • VTechWorks. (n.d.). CHIRAL SEPARATIONS INTRODUCTION. vtechworks.lib.vt.edu. [Link]

  • Rhenium Group. (n.d.). Review on Common Observed HPLC Troubleshooting Problems. . [Link]

  • Eun, H., et al. (2013). Improvement of chiral separation efficiency through temperature control during one time high performance liquid chromatography analysis. ResearchGate. [Link]

  • Filtrous. (2023, August 28). Top 10 Most Common HPLC Issues and How to Fix Them (2023). YouTube. [Link]

  • Pirkle, W. H., & Welch, C. J. (1991). Unusual effect of temperature on the retention of enantiomers on a chiral column. Journal of Chromatography A, 589(1-2), 334-336. [Link]

Sources

Validation & Comparative

UV-Vis Absorption Spectra of N-Aryl Imidazolidine-2,4-Diones: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-aryl imidazolidine-2,4-diones (N-aryl hydantoins) represent a critical pharmacophore in medicinal chemistry, serving as the core scaffold for anticonvulsants like Phenytoin and anti-androgens like Nilutamide. Their ultraviolet-visible (UV-Vis) absorption profiles are governed by the interplay between the rigid imidazolidine ring and the conjugated aryl substituents.

This guide moves beyond basic spectral reporting to provide a comparative analysis of N-aryl hydantoins against their structural analogs (thiohydantoins and N-alkyl derivatives). It establishes a self-validating experimental protocol designed to eliminate common artifacts arising from solvent cutoff interference and aggregation, ensuring data integrity for SAR (Structure-Activity Relationship) studies.

Theoretical Framework: Electronic Transitions

The UV-Vis spectrum of N-aryl imidazolidine-2,4-dione is characterized by two primary electronic transitions. Understanding these is essential for interpreting shifts caused by substituents or solvents.

  • 
     Transitions (Primary Band): 
    
    • Origin: Arises from the aromatic ring and the conjugated amide/imide system.

    • Characteristics: High molar absorptivity (

      
      ).[1]
      
    • Location: Typically 200–250 nm. The N-aryl substitution allows for lone-pair delocalization from the nitrogen into the aromatic ring, causing a bathochromic (red) shift compared to non-conjugated hydantoins.

  • 
     Transitions (Secondary Band): 
    
    • Origin: Excitation of a non-bonding electron (lone pair) on the carbonyl oxygens (C2 and C4) to an anti-bonding

      
       orbital.
      
    • Characteristics: Low molar absorptivity (

      
      ), often appearing as a shoulder.
      
    • Location: Typically 250–290 nm. This band is highly sensitive to solvent polarity (solvatochromism).

Visualization: Electronic Energy Levels

The following diagram illustrates the relative energy gaps responsible for the observed spectra.

ElectronicTransitions cluster_orbitals Molecular Orbitals sigma σ (Bonding) pi π (Bonding) n n (Non-bonding) pi_star π* (Anti-bonding) pi->pi_star π → π* (Shorter λ, Stronger) n->pi_star n → π* (Longer λ, Weaker) sigma_star σ* (Anti-bonding)

Figure 1: Relative energy levels of molecular orbitals in N-aryl hydantoins. The smaller energy gap of


 results in longer wavelength absorption.[2]

Comparative Analysis: Hydantoins vs. Alternatives

In drug development, bioisosteric replacement is common. Below is an objective comparison of the spectral performance of N-aryl hydantoins versus their sulfur-containing analogs (Thiohydantoins) and non-aromatic variants.

Table 1: Spectral Comparison of Hydantoin Scaffolds
FeatureN-Aryl Hydantoin (O-analog)2-Thiohydantoin (S-analog)N-Alkyl Hydantoin
Primary Chromophore C=O conjugated with N-ArylC=S (Thiocarbonyl)C=O (Isolated/Amide)
Typical

230–270 nm260–300 nm< 220 nm
Spectral Shift BaselineBathochromic (Red Shift) Hypsochromic (Blue Shift)
Detection Limit ModerateHigh (Stronger absorption in near-UV)Low (Interference likely)
Solvent Sensitivity High (H-bonding to C=O)ModerateHigh
Interference Risk Low in pure buffer; High in protein media (Trp/Tyr overlap)Lower (Absorbs away from protein peaks)Very High (Solvent cutoff issues)
Key Insights:
  • The Thio-Shift: Replacing the C2 oxygen with sulfur (Thiohydantoin) dramatically lowers the energy of the

    
     orbital. This results in a distinct red shift of 30–50 nm [1]. This feature makes thiohydantoins easier to detect in complex biological mixtures where proteins (absorbing at 280 nm) might otherwise interfere with standard hydantoin detection.
    
  • The Aryl Advantage: N-Alkyl hydantoins (e.g., 5,5-dimethylhydantoin) lack the conjugated

    
     system of the aryl group. Their absorption falls into the vacuum UV (<210 nm), making them difficult to quantify using standard HPLC-UV detectors due to solvent cutoff noise (e.g., Methanol cutoff is ~205 nm). N-aryl derivatives are therefore superior for UV-based quantification.
    

Experimental Protocol: Self-Validating Acquisition

To ensure data trustworthiness (Trustworthiness in E-E-A-T), this protocol includes a mandatory "Linearity Check" to flag aggregation, which is common with hydrophobic N-aryl compounds.

Reagents & Equipment[3]
  • Solvent: HPLC-grade Methanol or Acetonitrile (do not use DMF/DMSO if observing <260 nm due to high cutoff).

  • Blank: Pure solvent from the same bottle used for dilution.

  • Instrument: Double-beam Spectrophotometer (Bandwidth

    
     1 nm).
    
Workflow Diagram

ExperimentalProtocol start Start: Sample Preparation stock Prepare Stock Solution (1 mM in MeOH) start->stock dilution Prepare Dilution Series (10, 20, 40, 80 µM) stock->dilution blank Baseline Correction (Pure Solvent) dilution->blank scan Acquire Spectra (200 - 400 nm) blank->scan validation Validation Step: Overlay Normalized Spectra scan->validation pass Pass: Isosbestic Points Preserved & Linear Beer's Law validation->pass Yes fail Fail: Peak Broadening/Shift (Aggregation/Solvent Effect) validation->fail No fail->dilution Dilute further or change solvent

Figure 2: Self-validating spectral acquisition workflow. The "Validation Step" ensures the analyte follows Beer-Lambert law and remains monomeric.

Step-by-Step Methodology
  • Baseline Correction: Insert cuvettes containing pure solvent in both sample and reference paths. Perform an auto-zero.

  • Stock Preparation: Dissolve the N-aryl hydantoin in methanol to 1 mM. Note: If solubility is poor, pre-dissolve in minimal DMSO, but ensure final DMSO concentration is <0.1% to avoid cutoff interference.

  • Scan: Scan from 400 nm down to 200 nm.

  • Validation (The "Trust" Step):

    • Prepare three concentrations (e.g., 10, 50, 100 µM).

    • Calculate the Extinction Coefficient (

      
      ) for each.
      
    • Criterion: If

      
       varies by >5% between concentrations, aggregation is occurring. Discard data and repeat with lower concentrations.
      

Data Interpretation & Reference Values

When analyzing your spectra, use the following reference data to confirm structural integrity.

Table 2: Representative Data for Phenytoin (5,5-Diphenylhydantoin)

Solvent: Methanol | pH: Neutral

Band AssignmentWavelength (

)
Molar Absorptivity (

)
Transition Type
Benzenoid Band (B-Band) ~258 nm~200 - 400


(forbidden/fine structure)
Primary Conjugation (K-Band) ~215 - 220 nm~8,000 - 10,000


(allowed)
Carbonyl Shoulder ~270 - 280 nm< 100


(often obscured)

Note: In alkaline conditions (pH > 10), the N3 proton is removed (pKa ~8.3), creating an anion. This causes a significant bathochromic shift and hyperchromic effect due to increased conjugation.[2] [2]

References

  • National Center for Biotechnology Information. (2025). Phenytoin - PubChem Compound Summary. PubChem. Retrieved from [Link]

  • Trišović, N., et al. (2011). Solvent effects on the structure-property relationship of anticonvulsant hydantoin derivatives: A solvatochromic analysis. Journal of the Serbian Chemical Society. Retrieved from [Link]

  • University of Toronto Scarborough. (n.d.). Interpreting UV-Vis Spectra: Effect of Conjugation. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.